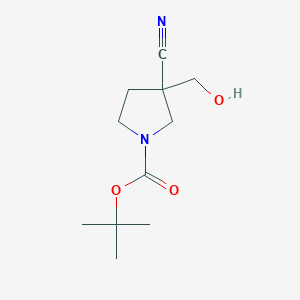

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a cyano (-CN) and hydroxymethyl (-CH2OH) group at the 3-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, antiviral agents, and chiral building blocks. Its structural attributes—such as the electron-withdrawing cyano group and polar hydroxymethyl substituent—enhance reactivity and solubility, making it valuable for diverse synthetic applications .

Below, we compare its hypothetical properties (inferred from structural analogs) with similar compounds.

Properties

IUPAC Name |

tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(15)13-5-4-11(6-12,7-13)8-14/h14H,4-5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHLNEMZYSJADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(CO)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions including nucleophilic substitution and esterification .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or halides can be used under basic or acidic conditions.

Major Products:

- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.

- Reduction of the cyano group can produce primary amines.

- Substitution reactions can lead to the formation of various ethers or esters depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of more complex molecules. It can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: Its structural features make it a valuable scaffold for the synthesis of bioactive molecules with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations and applications .

Mechanism of Action

The mechanism of action of tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxymethyl group can undergo oxidation or substitution reactions, leading to the formation of various products. These reactions can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related pyrrolidine derivatives include substituent type (cyano, amino, hydroxyl), position, stereochemistry, and protective groups. These differences significantly influence reactivity, solubility, and biological activity.

Table 1: Structural and Physicochemical Comparison

Pharmacological and Industrial Relevance

- Drug Intermediate : Pyrrolidine derivatives are critical in synthesizing complex pharmaceuticals. For example, highlights the use of a hydroxymethyl-pyrrolidine derivative in a spirocyclic drug candidate, emphasizing the role of polar groups in solubility and bioavailability .

- Commercial Availability : Several analogs, such as CAS 1187931-76-5 and CAS 1194376-31-2, are commercially available with purities exceeding 95%, facilitating scalable synthesis .

Biological Activity

tert-Butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate, also known as tert-butyl 3-cyano-3-hydroxypyrrolidine-1-carboxylate, is an organic compound with the molecular formula and a molecular weight of 226.28 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and synthetic applications.

- IUPAC Name : this compound

- CAS Number : 1374656-61-7

- Molecular Structure :

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological potential.

Anticancer Activity

Recent research has indicated that compounds similar to tert-butyl 3-cyano derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways. For instance, studies demonstrated that derivatives of pyrrolidine compounds can inhibit tumor growth by targeting specific cellular pathways involved in cell proliferation and survival .

Neuroprotective Effects

Another area of investigation is the neuroprotective effects of this compound. Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases. The presence of the cyano and hydroxymethyl groups may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for further exploration in treating conditions like Alzheimer's disease .

Case Studies

Several case studies have highlighted the efficacy of pyrrolidine derivatives in clinical settings:

- Case Study on Cancer Treatment :

- Neuroprotection in Animal Models :

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate, and which reagents are critical for maintaining functional group integrity?

The synthesis typically involves multi-step functionalization of pyrrolidine derivatives. Key steps include:

- Cyano group introduction : Nitrile formation via nucleophilic substitution or cyanide transfer reactions under anhydrous conditions.

- Hydroxymethyl protection : Use of tert-butyloxycarbonyl (Boc) groups for temporary protection, employing reagents like Boc anhydride in the presence of a base (e.g., triethylamine) .

- Critical reagents : Lithium aluminum hydride (LiAlH₄) for selective reductions and DMAP (4-dimethylaminopyridine) to catalyze esterification or protection steps in dichloromethane at 0–20°C .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation account for potential stereochemical complexities?

- NMR spectroscopy : H and C NMR are essential for confirming the pyrrolidine ring structure and substituent positions. For stereochemical analysis, NOESY or ROESY can resolve spatial proximities of the hydroxymethyl and cyano groups .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, distinguishing between regioisomers .

- IR spectroscopy : Confirms the presence of nitrile (~2240 cm⁻¹) and hydroxyl (~3400 cm⁻¹) groups. Ensure solvent-free samples to avoid overlapping peaks .

Q. What are the key stability considerations for storing this compound, and how should lab handling protocols be optimized?

- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the cyano group or Boc cleavage. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use anhydrous solvents (e.g., THF, DMF) during reactions. Avoid prolonged exposure to acidic/basic conditions to preserve the ester and nitrile functionalities .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of the cyano and hydroxymethyl groups during nucleophilic substitution reactions?

- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., cyano group participation in SN2 vs. SN1 mechanisms). Tools like Gaussian or ORCA can optimize geometries and calculate activation energies .

- Retrosynthetic AI : Platforms like Pistachio or Reaxys databases propose synthetic routes by analyzing analogous compounds’ reactivity, such as tert-butyl 3-(aminomethyl) derivatives .

Q. What strategies are recommended for resolving contradictory data between theoretical calculations and experimental observations in the synthesis of this compound?

- Cross-validation : Compare computed NMR chemical shifts (using software like ACD/Labs) with experimental data to identify discrepancies in stereochemical assignments .

- Kinetic studies : Perform time-resolved reaction monitoring (e.g., in situ IR or LC-MS) to detect intermediates not accounted for in theoretical models .

- Replicate conditions : Adjust solvent polarity (e.g., switch from DCM to acetonitrile) or temperature gradients to align experimental outcomes with computational predictions .

Q. How can the tert-butyloxycarbonyl (Boc) protecting group be selectively removed without affecting the cyano and hydroxymethyl functionalities?

- Acidic conditions : Use trifluoroacetic acid (TFA) in DCM (1:1 v/v) for 1–2 hours at 0°C. The mild acidity cleaves the Boc group while leaving the cyano and hydroxymethyl groups intact .

- Alternative methods : Catalytic hydrogenation (H₂/Pd-C) is avoided due to potential reduction of the nitrile. Validate deprotection via TLC or HPLC, monitoring for byproducts .

Q. What methodologies are effective for analyzing reaction yields and purity in multi-step syntheses of this compound?

- Quantitative NMR (qNMR) : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to measure yield without isolation .

- HPLC purity assays : Employ a C18 column with UV detection at 210 nm (for Boc and nitrile absorption). Gradient elution (water/acetonitrile) resolves impurities from the product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.